N-Pyrrolidino etonitazene

Beschreibung

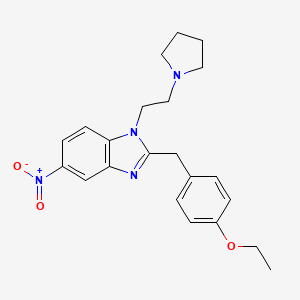

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZWZCJCEPUKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336921 | |

| Record name | Etonitazepyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Pyrrolidino Etonitazene: A Technical Guide to its Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid of the 2-benzylbenzimidazole class. Unlike its historical analogues first synthesized in the 1950s, this compound is a novel psychoactive substance (NPS) that has recently emerged on the illicit drug market and is not found in earlier scientific or patent literature.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its analytical characterization, and a detailed proposed synthesis pathway based on established methodologies for analogous compounds. The information presented herein is intended for research, forensic, and drug development professionals to aid in the identification, understanding, and mitigation of the public health risks associated with this compound.

Discovery and Emergence

This compound was first reported by the Center for Forensic Science Research and Education's (CFSRE) NPS Discovery program in May 2021, following its identification in a toxicology case.[1][2][3] This compound is structurally related to etonitazene, a potent opioid analgesic developed in the late 1950s but never marketed for medical use due to its high potential for abuse and dependence.[4] The key structural difference is the presence of a pyrrolidinoethyl group at the 1-position of the benzimidazole (B57391) ring, in place of the diethylaminoethyl group in etonitazene.[5] The emergence of this compound highlights a trend in the clandestine synthesis of novel opioids that are structurally distinct from fentanyl, posing significant challenges for law enforcement and public health.[3]

Pharmacological studies have revealed that this compound is a highly potent µ-opioid receptor agonist, with a potency estimated to be approximately 20 times that of fentanyl.[1][3] Its high potency is a significant factor in the increasing number of overdose incidents associated with its use.

Analytical Characterization

A comprehensive analytical characterization of this compound was published by Blanckaert et al. in 2021. The following table summarizes the key analytical data for the unambiguous identification of the compound.[6]

| Analytical Technique | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a mass spectrum with characteristic fragmentation patterns. |

| High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS) | Allows for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition. A key fragment ion observed is m/z 98.0965, corresponding to the pyrrolidine (B122466) moiety.[6] |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the specific regio-isomer and the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the protons. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the molecule through characteristic absorption bands. |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound has not been published, its synthesis can be achieved through established routes for 2-benzylbenzimidazole opioids.[5] The following is a proposed two-step synthesis pathway.

Step 1: Formation of the Benzimidazole Core

The first step involves the condensation of 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine with 2-(4-ethoxyphenyl)acetaldehyde. This reaction forms the core 2-benzylbenzimidazole structure.

Step 2: Alkylation

This proposed pathway is a variation of the classic synthesis of benzimidazoles, adapted for the specific precursors of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the characterization of this compound, based on the work by Blanckaert et al.[6]

Sample Preparation: A sample of the substance is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the components of the sample.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS):

-

Instrument: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode, collecting both full scan and product ion scan data.

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is recorded, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Instrument: An FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.

-

Sample: A small amount of the solid material is placed directly on the ATR crystal.

-

Analysis: The infrared spectrum is recorded, and the absorption bands are assigned to the corresponding functional groups.

Visualizations

Caption: Proposed Synthesis Pathway for this compound.

Caption: General Experimental Workflow for Analytical Characterization.

Disclaimer

This document is intended for informational and educational purposes only, for a professional audience of researchers, scientists, and drug development professionals. The synthesis of this compound and other potent opioids is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled research setting. The information provided should not be used for any illicit activities.

References

Etonitazepyne: A Technical Guide to a Potent Synthetic Opioid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonitazepyne, also known as N-pyrrolidino etonitazene, is a potent synthetic opioid belonging to the benzimidazole (B57391) class of compounds. Its emergence on the novel psychoactive substance (NPS) market has raised significant public health concerns due to its high potency, which surpasses that of fentanyl and morphine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of etonitazepyne. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its potent agonism at the µ-opioid receptor. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids and the development of potential countermeasures.

Chemical Structure and Physicochemical Properties

Etonitazepyne is a derivative of etonitazene, characterized by the substitution of the diethylaminoethyl moiety with a pyrrolidinoethyl group at the 1-position of the benzimidazole ring.[1]

IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[2]

Molecular Formula: C₂₂H₂₆N₄O₃[3]

Molar Mass: 394.475 g·mol⁻¹[4]

The following table summarizes the known physicochemical properties of etonitazepyne.

| Property | Description | Reference |

| Appearance | Yellow powder or crystalline solid.[2] | [2] |

| Solubility | Reported to be soluble in methanol (B129727) and partially soluble in water. It is not soluble in dichloromethane. | [1] |

Pharmacology

Etonitazepyne is a potent and selective full agonist at the µ-opioid receptor (MOR), which is the primary molecular target for most clinically relevant opioid effects, including analgesia and respiratory depression.[5][6]

Receptor Binding Affinity

In vitro radioligand binding assays performed in rat brain tissue have demonstrated the high affinity of etonitazepyne for the µ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.[5][6]

| Receptor | Etonitazepyne Kᵢ (nM) | Fentanyl Kᵢ (nM) | Morphine Kᵢ (nM) | Reference |

| µ-opioid (MOR) | 4.09 ± 0.63 | ~10-20 | ~2-10 | [5][6] |

| δ-opioid (DOR) | 959 ± 193 | ~100-200 | ~200-400 | [5][6] |

| κ-opioid (KOR) | 980 ± 213 | >1000 | >1000 | [5][6] |

In Vitro Potency and Efficacy

Etonitazepyne displays high potency in µ-opioid receptor activation assays, significantly exceeding that of both fentanyl and morphine.[1][5]

| Assay | Parameter | Etonitazepyne | Fentanyl | Morphine | Reference |

| MOR-β-arrestin2 Activation | EC₅₀ (nM) | 0.348 (0.137–0.876) | 14.9 (10.6–21.0) | 290 (132–668) | [1][5] |

In Vivo Potency

In vivo studies in rodents have confirmed the potent analgesic effects of etonitazepyne. The hot-plate test, a measure of thermal nociception, revealed its potency to be substantially greater than both fentanyl and morphine.[5][6]

| Animal Model | Test | Etonitazepyne ED₅₀ (mg/kg) | Fentanyl ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Reference |

| Rat | Hot-Plate Test | 0.0017 | 0.0209 | 3.940 | [5][6] |

| Mouse | Warm-Water Tail-Flick | More potent than fentanyl and morphine | - | - | [1] |

Mechanism of Action: Signaling Pathways

As a µ-opioid receptor agonist, etonitazepyne initiates intracellular signaling cascades upon binding. The primary pathway involves the activation of G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in the desired analgesic effect. However, activation of the µ-opioid receptor can also trigger the β-arrestin pathway, which is associated with receptor desensitization, tolerance, and some of the adverse effects of opioids.

Caption: µ-Opioid Receptor Signaling Pathways Activated by Etonitazepyne.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacological characterization of etonitazepyne.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of etonitazepyne for opioid receptors.

Objective: To determine the inhibitory constant (Kᵢ) of etonitazepyne at µ, δ, and κ opioid receptors.

Materials:

-

Rat brain tissue (whole brain minus cerebellum)

-

50 mM Tris-HCl buffer (pH 7.4)

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR)

-

Non-specific binding control: Naloxone

-

Test compound: Etonitazepyne

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.

-

Assay Setup: In a 96-well plate, add the prepared brain homogenate, the specific radioligand, and varying concentrations of etonitazepyne. For determining non-specific binding, add a high concentration of naloxone.

-

Incubation: Incubate the plates at a specified temperature for a defined period to allow for binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of etonitazepyne that inhibits 50% of specific radioligand binding) from the competition curves. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

µ-Opioid Receptor-β-Arrestin2 Activation Assay

This protocol outlines a cell-based assay to measure the potency and efficacy of etonitazepyne in recruiting β-arrestin2 to the µ-opioid receptor.

Objective: To determine the EC₅₀ and Eₘₐₓ of etonitazepyne for MOR-β-arrestin2 recruitment.

Materials:

-

HEK-293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin2 fusion protein (e.g., with a reporter enzyme).

-

Cell culture medium and reagents.

-

Test compound: Etonitazepyne.

-

Reference agonist (e.g., DAMGO).

-

Substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture: Culture the engineered HEK-293 cells under standard conditions.

-

Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to attach.

-

Compound Addition: Add varying concentrations of etonitazepyne or the reference agonist to the wells.

-

Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin2 recruitment.

-

Signal Detection: Add the reporter enzyme substrate and measure the resulting signal (e.g., luminescence or color change) using a plate reader.

-

Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values.

Hot-Plate Test for Analgesia

This in vivo protocol assesses the analgesic effect of etonitazepyne in rodents.

Objective: To determine the ED₅₀ of etonitazepyne for producing an antinociceptive effect.

Materials:

-

Male Sprague-Dawley rats or Swiss-Webster mice.

-

Hot-plate apparatus with adjustable temperature.

-

Test compound: Etonitazepyne.

-

Vehicle control.

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling procedures.

-

Baseline Measurement: Determine the baseline latency for each animal to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer etonitazepyne or vehicle control to the animals (e.g., via subcutaneous injection).

-

Post-Treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure their reaction latency.

-

Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose. Plot the dose-response curve and determine the ED₅₀ (dose that produces 50% of the maximum effect).

Analytical Identification

The identification and quantification of etonitazepyne in seized materials and biological samples are crucial for forensic and clinical toxicology. Several analytical techniques have been employed for its characterization.[7][8]

| Analytical Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in seized samples.[7] | [7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification in seized samples and biological fluids.[7][8] | [7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation.[7] | [7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of structure.[7] | [7] |

Synthesis

While a detailed, peer-reviewed synthesis of etonitazepyne has not been published, it is understood that it can be synthesized via routes analogous to those used for other 5-nitro-2-benzylbenzimidazole opioids, such as etonitazene.[1] These synthetic pathways typically involve the condensation of a substituted o-phenylenediamine (B120857) with a phenylacetic acid derivative.

Conclusion

Etonitazepyne is a highly potent synthetic opioid with a strong affinity and selectivity for the µ-opioid receptor. Its in vitro and in vivo pharmacological profiles demonstrate a potency that significantly exceeds that of fentanyl and morphine, highlighting the potential for severe adverse effects, including fatal respiratory depression, in users. The information presented in this technical guide, including its chemical properties, pharmacological data, and detailed experimental methodologies, provides a foundational resource for the scientific community to further investigate this compound, develop analytical detection methods, and explore potential therapeutic interventions for overdose. Continued vigilance and research are imperative to address the public health threat posed by the emergence of etonitazepyne and other novel synthetic opioids.

References

- 1. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hot plate test - Wikipedia [en.wikipedia.org]

- 5. cfsre.org [cfsre.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. cdn.who.int [cdn.who.int]

The Potent Profile of a Novel Synthetic Opioid: A Technical Guide to N-Pyrrolidino etonitazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes". This class of opioids has gained significant attention due to the high potency exhibited by its members, often surpassing that of fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information contained herein is intended to support research, drug development, and forensic analysis efforts related to this emerging synthetic opioid.

Core Pharmacological Data

The pharmacological activity of this compound is characterized by its high affinity and potency at the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative perspective with well-established opioids such as fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values, which indicate the affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value signifies a higher binding affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | 4.09 [1][2] | 959 [1][2] | 980 [1][2] |

| Fentanyl | - | - | - |

| Morphine | - | - | - |

Data for Fentanyl and Morphine were not available in the provided search results.

Table 2: In Vitro Functional Activity - MOR-β-arrestin2 Recruitment

This table displays the half-maximal effective concentration (EC50) for the recruitment of β-arrestin2 to the mu-opioid receptor. This assay is a measure of the functional potency of an agonist at the receptor. A lower EC50 value indicates greater potency.

| Compound | EC50 (nM) |

| This compound | 0.348 [1][3] |

| Etonitazene | 0.360[1][2] |

| Fentanyl | 14.9[1][2] |

| Morphine | 290[1][2] |

Table 3: In Vivo Analgesic Potency - Hot Plate Test

This table shows the median effective dose (ED50) required to produce an analgesic effect in the hot plate test in rats. A lower ED50 value indicates higher analgesic potency.

| Compound | ED50 (mg/kg, s.c.) |

| This compound | 0.0017 [1][2] |

| Fentanyl | 0.0209[1][2] |

| Morphine | 3.940[1][2] |

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

1. Materials and Reagents:

-

Receptor Source: Rat brain tissue homogenate or cell membranes from a cell line stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligand: A selective radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In-Vitro µ-Opioid Receptor Binding Affinity of Etonitazepyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonitazepyne, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a compound of significant interest due to its high affinity and efficacy at the µ-opioid receptor (MOR). This document provides a comprehensive technical overview of the in-vitro µ-opioid receptor binding affinity of etonitazepyne. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information presented herein is critical for understanding the pharmacological profile of etonitazepyne and for guiding future research and development efforts in the field of opioid science.

Quantitative Data Summary

The in-vitro binding affinity of etonitazepyne for the µ-opioid receptor has been characterized in several studies, consistently demonstrating high affinity. The following tables summarize the key quantitative data, comparing etonitazepyne with other relevant opioids such as fentanyl and morphine.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities (Ki) of Etonitazepyne and Comparator Opioids

| Compound | Kᵢ (nM) for MOR | Receptor Source | Radioligand | Reference |

| Etonitazepyne | 4.09 ± 0.63 | Rat brain tissue | [³H]DAMGO | [1] |

| Fentanyl | 1.255 ± 0.084 | CHO cells expressing human MOR | [³H]DAMGO | [2] |

| Morphine | Not explicitly provided in the same study | - | - |

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀ and Emax) of Etonitazepyne at the µ-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Emax (% of DAMGO) | Cell Line | Reference |

| Etonitazepyne | MOR-β-arrestin2 Activation | 0.348 (0.137–0.876) | Not explicitly stated | CHO-K1 cells | [1] |

| Fentanyl | MOR-β-arrestin2 Activation | 14.9 (10.6–21.0) | Not explicitly stated | CHO-K1 cells | [1] |

| Morphine | MOR-β-arrestin2 Activation | 290 (132–668) | Not explicitly stated | CHO-K1 cells | [1] |

| Etonitazepyne | [³⁵S]GTPγS Binding | Not explicitly stated | Not explicitly stated | - | |

| Fentanyl | [³⁵S]GTPγS Binding | 8.47 ± 0.81 | 98.4 ± 6.7% | - | [2] |

| Morphine | [³⁵S]GTPγS Binding | Not explicitly stated | Not explicitly stated | - |

EC₅₀ represents the half-maximal effective concentration, a measure of potency. Emax represents the maximum efficacy of the compound.

Experimental Protocols

The following are detailed methodologies for the key in-vitro assays used to characterize the µ-opioid receptor binding affinity and functional activity of etonitazepyne.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials and Reagents:

-

Receptor Source: Crude membrane fractions from rat brain tissue or cell lines stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Test Compound: Etonitazepyne.

-

Reference Compound: Fentanyl, Morphine.

-

Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus (Cell Harvester).

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a concentration near its K_d), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of naloxone (10 µM), 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of varying concentrations of etonitazepyne, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the etonitazepyne concentration.

-

Determine the IC₅₀ value (the concentration of etonitazepyne that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

MOR-β-arrestin2 Recruitment Assay

This assay measures the functional potency of a compound by quantifying its ability to induce the recruitment of β-arrestin2 to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.

Materials and Reagents:

-

Cell Line: A cell line engineered to co-express the µ-opioid receptor and a β-arrestin2 fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells). These cells often utilize enzyme fragment complementation (EFC) technology for signal detection.

-

Test Compound: Etonitazepyne.

-

Reference Agonist: DAMGO.

-

Cell Culture Medium.

-

Assay Plate: White, clear-bottom 96- or 384-well plates.

-

Detection Reagents: As per the manufacturer's protocol for the specific cell line and assay technology (e.g., chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the engineered cells in the assay plate at a density recommended by the manufacturer and incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare serial dilutions of etonitazepyne and the reference agonist (DAMGO) in an appropriate assay buffer.

-

-

Compound Addition:

-

Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (buffer only).

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

-

-

Signal Detection:

-

Add the detection reagents according to the manufacturer's protocol. This will generate a luminescent or fluorescent signal proportional to the extent of β-arrestin2 recruitment.

-

Incubate for the recommended time to allow the signal to develop.

-

-

Measurement:

-

Read the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the compound concentration.

-

Normalize the data to the response of the vehicle control (0%) and the maximal response of the reference full agonist (100%).

-

Determine the EC₅₀ value from the resulting concentration-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the µ-opioid receptor and the workflows for the experimental protocols described above.

Caption: µ-Opioid Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

References

N-Pyrrolidino Etonitazene: A Technical Guide to its Mechanism of Action at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Pyrrolidino etonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, at the mu-opioid receptor (MOR). This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

This compound, also known as etonitazepyne, has emerged as a novel psychoactive substance with exceptionally high potency.[1][2][3][4] Understanding its interaction with the mu-opioid receptor is critical for the development of potential countermeasures and for comprehending its profound physiological effects. This guide synthesizes the current scientific understanding of its molecular pharmacology.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound exhibits a high affinity and potency for the mu-opioid receptor, significantly exceeding that of reference opioids such as morphine and fentanyl.[1][2][3][5]

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Source |

| This compound | Mu (MOR) | 4.09 | [1][2][3][5] |

| Delta (DOR) | 959 | [1][2][3] | |

| Kappa (KOR) | 980 | [1][2][3] | |

| Fentanyl | Mu (MOR) | Not explicitly stated in provided search results | |

| Morphine | Mu (MOR) | Not explicitly stated in provided search results |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Mu-Opioid Receptor Functional Activity (β-Arrestin 2 Recruitment)

| Compound | EC₅₀ (nM) | Source |

| This compound | 0.348 | [1][2][3][5][6] |

| Etonitazene | 0.360 | [1][2][3] |

| Fentanyl | 14.9 | [1][2][3][6] |

| Morphine | 290 | [1][2][3][6] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency.

Signaling Pathways at the Mu-Opioid Receptor

Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The two primary pathways are the G-protein dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin recruitment pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.[7][8]

G-Protein Signaling Pathway

Activation of the MOR by an agonist like this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the desired analgesic response.

G-Protein Signaling Pathway of this compound at the MOR.

β-Arrestin 2 Recruitment Pathway

Following agonist binding and G-protein activation, G-protein receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the binding of β-arrestin 2 to the receptor.[1][7] β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate signaling cascade that is associated with the adverse effects of opioids.[7][8]

β-Arrestin 2 Recruitment Pathway following MOR activation.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with the mu-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Workflow for a Radioligand Binding Assay.

Methodology: Radioligand binding assays were performed using rat brain tissue.[1] The assay measures the displacement of a radiolabeled MOR agonist (e.g., [³H]DAMGO) by this compound.[5] By measuring the concentration of this compound required to inhibit 50% of the radioligand binding (IC₅₀), the inhibition constant (Kᵢ) can be calculated, providing a measure of binding affinity.

MOR-β-Arrestin 2 Recruitment Assay

This cell-based functional assay measures the potency (EC₅₀) of a compound in promoting the interaction between the MOR and β-arrestin 2.

Workflow for a MOR-β-Arrestin 2 Recruitment Assay.

Methodology: A common method is the NanoBiT® MOR-β-arrestin 2 recruitment assay.[1][5] This assay utilizes a split nanoluciferase enzyme. One part is fused to the MOR and the other to β-arrestin 2. Upon agonist-induced recruitment of β-arrestin 2 to the MOR, the two parts of the enzyme come into close proximity, reconstituting its activity and generating a luminescent signal in the presence of a substrate.[1] The intensity of the signal is proportional to the extent of β-arrestin 2 recruitment.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, providing a measure of G-protein activation.

Methodology: Cells expressing the MOR are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.[10] The test compound, this compound, is then added at various concentrations. The ability of the compound to inhibit the forskolin-induced cAMP production is measured, typically using a competitive immunoassay or a reporter system. The concentration of the compound that causes 50% inhibition of cAMP production is the IC₅₀ value.

Conclusion

This compound is a highly potent agonist at the mu-opioid receptor, with a strong binding affinity and functional activity that surpasses that of fentanyl and morphine. Its mechanism of action involves the activation of both the G-protein signaling pathway, responsible for analgesia, and the β-arrestin 2 recruitment pathway, associated with adverse effects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Further investigation into the biased agonism of this compound and its downstream signaling consequences is crucial for a complete understanding of its pharmacological profile.

References

- 1. cfsre.org [cfsre.org]

- 2. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]

- 4. cfsre.org [cfsre.org]

- 5. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]

- 6. cdn.who.int [cdn.who.int]

- 7. Frontiers | Mechanisms Underlying Mu Opioid Receptor Effects on Parallel Fiber-Purkinje Cell Synaptic Transmission in Mouse Cerebellar Cortex [frontiersin.org]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Opioids

For Researchers, Scientists, and Drug Development Professionals

Introduction

A class of synthetic opioids characterized by a core benzimidazole (B57391) structure has emerged as a significant area of interest and concern within the fields of pharmacology and public health.[1][2][3] Originally synthesized in the 1950s as potential analgesics, these compounds, often referred to as "nitazenes," were largely abandoned for clinical use due to their high potency and significant side effects, including profound respiratory depression.[3][4][5][6] However, their recent appearance in the illicit drug market has necessitated a renewed and thorough understanding of their chemical properties and biological activities.[1][2][4][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole opioids, offering a valuable resource for researchers and drug development professionals. All of these compounds are potent agonists of the mu-opioid receptor (MOR), with some exhibiting potencies that rival or even surpass that of fentanyl.[5][8]

Core Structure and Pharmacophore

The fundamental scaffold of benzimidazole opioids consists of a benzimidazole ring system, typically substituted at the 1-position with an N,N-dialkylaminoethyl group and at the 2-position with a substituted benzyl (B1604629) group.[1][2][9] This core structure provides the necessary framework for interaction with the mu-opioid receptor. The key pharmacophoric elements influencing the opioid activity of this class of compounds are:

-

The Benzimidazole Core: This bicyclic aromatic system is crucial for the overall structure and electronic properties of the molecule.[9][10][11]

-

The 2-Benzyl Group: Substitutions on this phenyl ring have a profound impact on the analgesic potency.

-

The 1-(N,N-dialkylaminoethyl) Side Chain: Modifications to the amine substituent are critical for receptor interaction and activity.

-

Substituents on the Benzimidazole Ring: The presence and position of substituents on the benzimidazole core, particularly a nitro group, significantly modulate potency.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the benzimidazole opioid scaffold have revealed critical insights into the structural requirements for potent mu-opioid receptor agonism.

Substitutions on the 2-Benzyl Ring

The nature and position of substituents on the 2-benzyl ring are a primary determinant of potency. Early studies and recent analyses have consistently shown that an alkoxy group at the para-position (4'-position) of the benzyl ring is highly favorable for activity.[9]

-

Alkoxy Chain Length: The analgesic potency generally follows the order: ethoxy > isopropyloxy > n-propyloxy > methoxy.[9]

-

Other Substituents: The presence of methylthio, hydrogen, chloro, or fluoro groups at the 4'-position results in lower potency compared to the alkoxy-substituted analogs. A hydroxyl group in this position further reduces activity.[9]

Modifications of the 1-(N,N-dialkylaminoethyl) Side Chain

The tertiary amine of the side chain is a critical basic moiety for receptor interaction.

-

N,N-Dialkyl Groups: The prototypical compounds in this class feature an N,N-diethylamino group.

-

Cyclic Amine Analogues: Replacement of the N,N-diethylamino group with a pyrrolidinyl or piperidinyl ring, as seen in "nitazepyne" and "nitazepipne" compounds respectively, is a common modification in recently emerged designer drugs.[9] N-pyrrolidino substitutions have been shown to be generally more favorable for MOR activation than N-piperidine substitutions.[12][13]

-

N-Desethylation: N-desethyl metabolites, where one of the ethyl groups is removed, often retain significant MOR activity, and in some cases, such as with N-desethyl isotonitazene, can be even more potent than the parent compound.[7][12][13][14]

Substitutions on the Benzimidazole Ring

Substituents on the benzimidazole core itself play a crucial role in modulating potency.

-

The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a hallmark of the most potent compounds in this class, such as etonitazene and isotonitazene.[9] Removal of this 5-nitro group, creating "desnitazene" analogues, consistently leads to a significant decrease in potency.[12][13]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro mu-opioid receptor (MOR) binding affinities and functional potencies for a selection of benzimidazole opioids. This data allows for a direct comparison of the effects of various structural modifications.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Benzimidazole Opioids

| Compound | R1 (5-position) | R2 (4'-position) | R3 (N-substituent) | MOR Binding Affinity (Ki, nM) | Reference |

| Etonitazene | -NO2 | -OCH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Isotonitazene | -NO2 | -OCH(CH3)2 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Metonitazene | -NO2 | -OCH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Protonitazene | -NO2 | -OCH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Butonitazene | -NO2 | -OCH2CH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Flunitazene | -NO2 | -F | -N(CH2CH3)2 | Nanomolar | [8] |

| Metodesnitazene | -H | -OCH3 | -N(CH2CH3)2 | Nanomolar | [8] |

| Etodesnitazene | -H | -OCH2CH3 | -N(CH2CH3)2 | Nanomolar | [8] |

| N-pyrrolidino etonitazene | -NO2 | -OCH2CH3 | -Pyrrolidinyl | Sub-nanomolar | [8] |

| Fentanyl | N/A | N/A | N/A | Sub-nanomolar | [8] |

Table 2: Mu-Opioid Receptor (MOR) Functional Potency of Benzimidazole Opioids ([³⁵S]GTPγS Assay)

| Compound | R1 (5-position) | R2 (4'-position) | R3 (N-substituent) | MOR Potency (EC50, nM) | Reference |

| Etonitazene | -NO2 | -OCH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Isotonitazene | -NO2 | -OCH(CH3)2 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Metonitazene | -NO2 | -OCH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Protonitazene | -NO2 | -OCH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Butonitazene | -NO2 | -OCH2CH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |

| Flunitazene | -NO2 | -F | -N(CH2CH3)2 | Nanomolar | [8] |

| Metodesnitazene | -H | -OCH3 | -N(CH2CH3)2 | Nanomolar | [8] |

| Etodesnitazene | -H | -OCH2CH3 | -N(CH2CH3)2 | Nanomolar | [8] |

| This compound | -NO2 | -OCH2CH3 | -Pyrrolidinyl | Sub-nanomolar | [8] |

| Fentanyl | N/A | N/A | N/A | Sub-nanomolar | [8] |

Signaling Pathways of Benzimidazole Opioids

Benzimidazole opioids exert their effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5][8] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).

Caption: Mu-opioid receptor signaling pathway activated by benzimidazole opioids.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids. Additionally, MOR activation can lead to the recruitment of β-arrestin-2, a protein involved in receptor desensitization, internalization, and potentially mediating some of the adverse effects of opioids, such as respiratory depression.[1]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to understanding the SAR of benzimidazole opioids. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.[15]

Objective: To determine the Ki of a benzimidazole opioid for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: Benzimidazole opioid of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[15]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[15]

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[15]

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test benzimidazole opioid.[15]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[15]

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Frontiers | Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users [frontiersin.org]

- 3. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 4. gov.uk [gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Early Research on the Analgesic Effects of Nitazenes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 1950s, a novel class of synthetic opioids, the 2-benzylbenzimidazoles, emerged from the research laboratories of the Swiss pharmaceutical company CIBA. These compounds, which would later become known as nitazenes, demonstrated extraordinarily high analgesic potency, in some cases far exceeding that of morphine. Their unique chemical structure, distinct from the phenanthrene (B1679779) core of morphine or the phenylpiperidine structure of fentanyl, represented a significant development in analgesic drug discovery. However, due to an unfavorable therapeutic index, characterized by a narrow margin between the analgesic dose and the dose causing severe respiratory depression, none of these compounds were ever approved for therapeutic use. This whitepaper provides an in-depth technical guide to the early research on the analgesic effects of nitazenes, focusing on the core pharmacological findings, experimental methodologies, and structure-activity relationships as understood from the initial period of their investigation.

Core Pharmacological Findings: Analgesic Potency

The initial research on nitazenes revealed a series of compounds with a wide spectrum of analgesic potencies. The primary method for quantifying these effects in the 1950s and 1960s involved in vivo assays in animal models, such as the hot plate test and the tail-flick test, to determine the dose required to produce a defined analgesic effect (ED50). While the original detailed datasets from CIBA's research are not widely available in modern databases, the published literature from that era and subsequent reviews provide a clear picture of the remarkable potency of these compounds. Etonitazene, in particular, was identified as one of the most potent opioids ever synthesized, with animal studies indicating an analgesic potency approximately 1,000 to 1,500 times that of morphine.[1][2] Other compounds in the series, such as isotonitazene and metonitazene, also exhibited potencies significantly greater than morphine.[1][3]

| Compound | Relative Analgesic Potency (Morphine = 1) | Key Structural Features |

| Morphine | 1 | Phenanthrene alkaloid |

| Etonitazene | ~1000-1500 | 5-nitro group, p-ethoxybenzyl group |

| Isotonitazene | ~500 | 5-nitro group, p-isopropoxybenzyl group |

| Metonitazene | ~100 | 5-nitro group, p-methoxybenzyl group |

| Clonitazene | ~3 | 5-chloro group, p-ethoxybenzyl group |

Note: The relative potencies are approximations based on various sources from early and recent literature and are intended for comparative purposes.

Structure-Activity Relationships (SAR)

Early investigations into the nitazene (B13437292) class established key structure-activity relationships that governed their analgesic potency. The 2-benzylbenzimidazole core was systematically modified to understand the contribution of different substituents.

-

The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring was found to be crucial for the exceptionally high analgesic activity.[4] Replacement of the nitro group with other substituents, such as a chloro group (as in clonitazene), or its complete removal, led to a significant decrease in potency.

-

The Para-Substituted Benzyl Group: The nature of the substituent on the para-position of the 2-benzyl group also played a critical role in determining potency. An ethoxy group at this position, as seen in etonitazene, was found to confer the highest activity. Other alkoxy groups, such as methoxy (B1213986) (metonitazene) and isopropoxy (isotonitazene), also resulted in high potency, though generally less than the ethoxy analog.

-

The Dialkylaminoethyl Chain: The diethylaminoethyl side chain at the 1-position of the benzimidazole ring was another important feature for analgesic activity, contributing to the overall pharmacophore.

Experimental Protocols of the Era

The primary in vivo assays used to determine the analgesic efficacy of nitazenes in the 1950s were the hot plate test and the tail-flick test. These methods are well-suited for evaluating centrally acting analgesics.

Hot Plate Test

The hot plate test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C). The animal is confined to the surface by a transparent cylinder.

-

Procedure: The animal is placed on the hot plate, and a timer is started.

-

Endpoint: The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.

-

Cut-off Time: A maximum exposure time is set (e.g., 30-60 seconds) to prevent tissue damage.

-

Data Analysis: The ED50, the dose of the drug that produces a maximal possible effect in 50% of the animals, is calculated based on the increase in reaction latency compared to a control group.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus.

-

Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

-

Procedure: The animal is gently restrained, and its tail is exposed to the heat source.

-

Endpoint: The time taken for the animal to flick its tail away from the heat is measured automatically by a photocell.

-

Cut-off Time: A cut-off is established to avoid tissue damage.

-

Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect. The ED50 is then determined.

Mechanism of Action: μ-Opioid Receptor Agonism

Early research indicated that the analgesic effects of nitazenes were mediated through a morphine-like mechanism. This was later confirmed to be agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a nitazene molecule to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and the reduction of pain transmission.

μ-Opioid Receptor Signaling Pathway

The binding of a nitazene agonist to the μ-opioid receptor triggers the following intracellular events:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced excitability of postsynaptic neurons.

-

These actions collectively result in a potent analgesic effect by dampening the transmission of nociceptive signals in the central nervous system.

Visualizations

Signaling Pathway of Nitazene Analgesia

Caption: μ-Opioid receptor signaling cascade initiated by nitazene binding.

Experimental Workflow for In Vivo Analgesic Testing (c. 1950s)

Caption: Generalized workflow for assessing analgesic potency in the 1950s.

Conclusion

The early research on nitazenes conducted in the 1950s and 1960s unveiled a class of synthetic opioids with unprecedented analgesic potency. While their development was halted due to safety concerns, the foundational studies on their pharmacology, structure-activity relationships, and mechanism of action provided significant insights into opioid science. The methodologies employed, though simpler than modern techniques, were robust in identifying the profound analgesic effects of these compounds. This historical perspective is not only of academic interest but also holds relevance today as these compounds have re-emerged in illicit drug markets, underscoring the importance of understanding the pharmacology of these "old" drugs to address current public health challenges. The early research serves as a critical foundation for contemporary forensic and toxicological analysis of these potent and dangerous substances.

References

- 1. Nitazene | Description, Examples, Discovery, Mechanism of Action, Health Risks, & Illicit Drugs | Britannica [britannica.com]

- 2. allaboutinterventions.com [allaboutinterventions.com]

- 3. hamiltoncountyhealth.org [hamiltoncountyhealth.org]

- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]

Toxicological Profile of Novel Synthetic Opioids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel synthetic opioids (NSOs) presents a significant and evolving challenge to public health and forensic toxicology. These substances, often clandestinely produced and distributed, are frequently more potent and dangerous than traditional opioids like morphine and heroin. This technical guide provides a comprehensive overview of the toxicological profile of NSOs, focusing on their pharmacology, in vitro and in vivo effects, and the experimental methodologies used for their evaluation.

Introduction to Novel Synthetic Opioids

NSOs are a heterogeneous group of compounds that are structurally and pharmacologically similar to fentanyl and other synthetic opioids. They are designed to mimic the effects of classical opioids by acting as agonists at opioid receptors, primarily the µ-opioid receptor (MOR). However, slight modifications to their chemical structures can dramatically alter their potency, efficacy, and metabolic fate, leading to unpredictable and often severe toxicological outcomes. The continuous emergence of new NSO analogues necessitates robust and adaptable toxicological screening and assessment strategies.

Quantitative Toxicological Data

The following tables summarize key in vitro and in vivo toxicological parameters for a selection of NSOs, providing a comparative overview of their potency and activity. It is important to note that the reported values can vary between studies due to different experimental conditions and assays.

Table 1: In Vitro Quantitative Data for Selected Novel Synthetic Opioids

| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |

| Fentanyl | µ-opioid receptor | Radioligand Binding ([³H]-DAMGO) | Kᵢ | 1.35 nM | [1] |

| Acetylfentanyl | µ-opioid receptor | Mouse Acetic Acid Writhing | Potency vs. Morphine | ~16x | [2] |

| Carfentanil | µ-opioid receptor | Radioligand Binding | Kᵢ | 0.024 nM | [3] |

| U-47700 | µ-opioid receptor | Radioligand Binding | Kᵢ | 11.1 nM | [4] |

| MT-45 | µ-opioid receptor | Dynamic Mass Redistribution | Agonist Activity | Potent selective µ agonist | [5] |

| Furanylfentanyl | Not specified | Not specified | Not specified | Not specified | |

| Brorphine | Not specified | Not specified | Not specified | Not specified | |

| Isotonitazene | Not specified | Not specified | Not specified | Not specified | |

| Metonitazene | Not specified | Not specified | Not specified | Not specified |

Table 2: In Vivo Quantitative Data for Selected Novel Synthetic Opioids

| Compound | Animal Model | Route of Administration | Parameter | Value | Reference |

| Fentanyl | Mouse | Intravenous | LD₅₀ | Not specified | |

| Fentanyl | Rat | Intravenous | ED₅₀ (Analgesia) | Not specified | |

| Acetylfentanyl | Mouse | Intravenous | LD₅₀ | 11 mg/kg | [2] |

| U-47700 | Mouse | Not specified | ED₅₀ (Tail Flick Assay) | 0.2 mg/kg | [6] |

| MT-45 | Mouse | Intraperitoneal | Antinociception | Starting from 1 to 6 mg/kg | [5] |

| MT-45 | Mouse | Intraperitoneal | Cardiorespiratory Impairment | 15-30 mg/kg | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible toxicological assessment of NSOs. The following sections outline the protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of an NSO for the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).

-

Test NSO compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test NSO.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test NSO.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, e.g., naloxone).

-

After incubation to reach equilibrium, rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test NSO concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of NSO that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

This functional assay measures the activation of G-proteins following receptor agonism.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an NSO in activating G-proteins coupled to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test NSO compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation counter or filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of the test NSO.

-

In a 96-well plate, incubate the cell membranes with GDP, the test NSO, and [³⁵S]GTPγS.

-

Include a basal control (no agonist) and a positive control (a known full agonist, e.g., DAMGO).

-

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA) format.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS binding against the logarithm of the NSO concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values.

-

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation.

-

Objective: To assess the ability of an NSO to inhibit cAMP production.

-

Materials:

-

Whole cells expressing the µ-opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test NSO compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-treat the cells with varying concentrations of the test NSO.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the NSO concentration.

-

Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and biased signaling.

-

Objective: To quantify the potency and efficacy of an NSO to induce β-arrestin recruitment.

-

Materials:

-

Engineered cell line co-expressing the µ-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay).

-

Test NSO compound.

-

Substrate for the reporter enzyme.

-

Luminometer or fluorometer.

-

-

Procedure:

-

Plate the engineered cells in a 96- or 384-well plate.

-

Add serial dilutions of the test NSO.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate and measure the resulting luminescent or fluorescent signal.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the NSO concentration.

-

Determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

-

In Vivo Experimental Protocols

In vivo studies are essential for understanding the systemic effects of NSOs, including their toxicity, behavioral effects, and metabolic fate. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

-

Objective: To determine the median lethal dose (LD₅₀) of an NSO.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Administer single doses of the NSO to different groups of animals via a specific route (e.g., intravenous, intraperitoneal, oral).

-

Use a range of doses expected to cause mortality in some but not all animals.

-

Observe the animals for a specified period (e.g., 24-72 hours) for signs of toxicity and mortality.

-

Record the number of deaths in each dose group.

-

-

Data Analysis:

-

Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value and its confidence intervals.

-

-

Objective: To characterize the behavioral effects of an NSO, such as analgesia, sedation, and motor impairment.

-

Animal Model: Rodents are commonly used.

-

Procedures:

-

Hot Plate Test or Tail Flick Test: To assess analgesic effects. Measure the latency of the animal to respond to a thermal stimulus before and after NSO administration.

-

Open Field Test: To evaluate locomotor activity and exploratory behavior.

-

Rotarod Test: To assess motor coordination and balance.

-

-

Data Analysis: Compare the behavioral responses of NSO-treated animals to a control group.

-

Objective: To determine the impact of an NSO on cardiovascular and respiratory function.

-

Animal Model: Anesthetized or conscious, instrumented rodents or larger animals.

-

Procedure:

-

Administer the NSO and continuously monitor parameters such as heart rate, blood pressure, respiratory rate, and oxygen saturation.

-

This can be achieved using telemetry, plethysmography, or arterial catheterization.

-

-

Data Analysis: Analyze the changes in cardiorespiratory parameters over time following NSO administration.

-

Objective: To identify the metabolites of an NSO and characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Administer a single dose of the NSO.

-

Collect biological samples (blood, urine, feces, and tissues) at various time points.

-

Analyze the samples using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

-

-

Data Analysis: Determine pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NSO toxicology is crucial for understanding their mechanisms of action.

µ-Opioid Receptor Signaling Pathway

The primary mechanism of action for most NSOs is through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade.

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for Toxicological Assessment of NSOs

A systematic approach is necessary for the comprehensive toxicological evaluation of a novel synthetic opioid. The following diagram outlines a general experimental workflow.

Caption: General Experimental Workflow for NSO Toxicology.

Conclusion

The toxicological profiling of novel synthetic opioids is a complex and critical area of research. A multi-faceted approach, combining in silico, in vitro, and in vivo methodologies, is essential for a thorough understanding of their pharmacological and toxicological properties. This guide provides a foundational framework for researchers, scientists, and drug development professionals working to address the challenges posed by the continuous emergence of these potent and dangerous substances. Standardized and detailed experimental protocols, coupled with comprehensive data reporting, are paramount for accurate risk assessment and the development of effective countermeasures.

References

- 1. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior | eLife [elifesciences.org]

- 2. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Investigating Naloxone’s Efficacy in Reversing Cardiorespiratory Effects of Novel Synthetic Opioids [sfera.unife.it]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-Pyrrolidino Etonitazene (Etonitazepyne)

For Researchers, Scientists, and Drug Development Professionals

Introduction